

chemical structure of EB-47 dihydrochloride

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Compound of Interest

Compound Name: *EB-47 dihydrochloride*

Cat. No.: *B8118154*

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An In-depth Technical Guide to **EB-47 Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **EB-47 dihydrochloride**, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Tankyrase 2 (TNKS2). This document details its chemical structure, biological activity, and its role in relevant signaling pathways, supported by experimental data and methodologies.

Chemical Structure and Properties

EB-47 dihydrochloride is a small molecule inhibitor with the formal name 5'-deoxy-5'-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxo-adenosine, dihydrochloride.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1190332-25-2	[1] [2] [3]
Molecular Formula	C ₂₄ H ₂₇ N ₉ O ₆ • 2HCl	[1]
Formula Weight	610.5 g/mol	[1] [2]
Purity	≥98%	[1]
Appearance	Solid	[1]
Solubility	DMSO: 50 mg/mL (sonicated)	[1]
SMILES	<chem>O=C(N1CCN(CC(NC2=C3C(C(NC3)=O)=CC=C2)=O)CC1)[C@H]4O--INVALID-LINK--(N5C=NC6=C(N)N=CN=C65)--INVALID-LINK--[C@@H]4O.Cl.Cl</chem>	[1]
InChI Key	VVMQSDIMNDTMII-MYXHFVDASA-N	[1]
Storage	-20°C	[1]

Biological Activity and Quantitative Data

EB-47 dihydrochloride is a potent inhibitor of PARP1 and a dual-site inhibitor of TNKS2.[\[1\]](#)[\[4\]](#) It also shows inhibitory activity against Tankyrase 1 (TNKS1) and PARP10.[\[1\]](#)[\[4\]](#) The inhibitory concentrations (IC₅₀) are summarized in the following table.

Target	IC ₅₀ (nM)	Reference
PARP1	45	[1] [4]
TNKS2	45	[1] [4]
TNKS1	410	[1] [4]
PARP10	1,179	[1] [4]

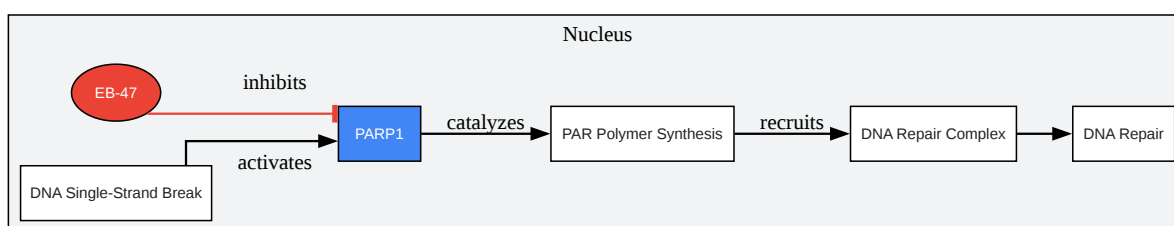
In addition to its enzymatic inhibition, **EB-47 dihydrochloride** has demonstrated efficacy in an in vivo model of ischemia-reperfusion injury. In a rat model of middle cerebral artery occlusion (MCAO), administration of EB-47 (10 mg/kg per hour) was shown to reduce infarct volume.[1][4]

Signaling Pathways

The primary targets of **EB-47 dihydrochloride**, PARP1 and TNKS2, are key enzymes in distinct but interconnected signaling pathways crucial for cell survival, DNA repair, and cell proliferation.

PARP1 and DNA Damage Response

PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP1 by **EB-47 dihydrochloride** prevents this recruitment, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).

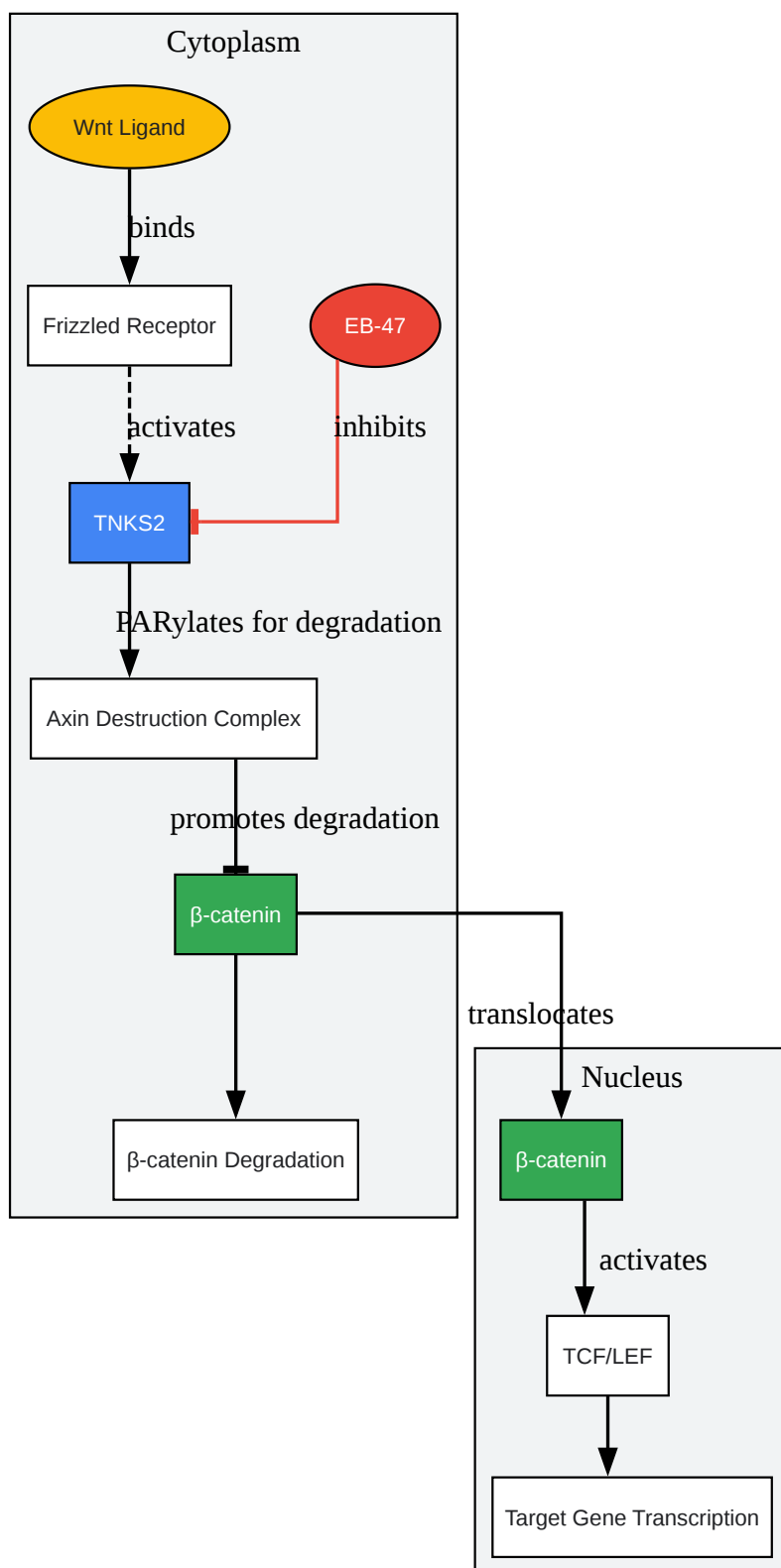


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PARP1's role in DNA repair and its inhibition by EB-47.

TNKS2 and Wnt/ β -catenin Signaling

Tankyrase 2 (TNKS2) is a key positive regulator of the Wnt/ β -catenin signaling pathway. TNKS2 PARylates Axin, a component of the β -catenin destruction complex. This PARylation leads to the ubiquitination and subsequent degradation of Axin. The degradation of the destruction complex allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes, promoting cell proliferation. By inhibiting TNKS2, **EB-47 dihydrochloride** stabilizes Axin, leading to the degradation of β -catenin and the downregulation of Wnt signaling. This can be particularly effective in cancers driven by aberrant Wnt pathway activation.



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TNKS2's role in Wnt signaling and its inhibition by EB-47.

Experimental Protocols

Detailed experimental protocols for the characterization of **EB-47 dihydrochloride** are crucial for the replication and extension of these findings.

In Vitro PARP1 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC₅₀ value of an inhibitor against PARP1.

Materials:

- Recombinant human PARP1 enzyme
- Histone-coated 96-well plates
- Biotinylated NAD⁺
- Streptavidin-HRP conjugate
- HRP substrate (e.g., TMB)
- Stop solution
- **EB-47 dihydrochloride**
- Assay buffer

Procedure:

- Prepare serial dilutions of **EB-47 dihydrochloride** in the assay buffer.
- Add the diluted inhibitor or vehicle control to the wells of the histone-coated plate.
- Add the PARP1 enzyme to each well.
- Initiate the reaction by adding biotinylated NAD⁺.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).

- Wash the plate to remove unbound reagents.
- Add streptavidin-HRP conjugate to each well and incubate.
- Wash the plate again.
- Add the HRP substrate and incubate until color develops.
- Add the stop solution.
- Read the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model (General Protocol)

This protocol outlines a general procedure for inducing focal cerebral ischemia in rodents to evaluate the neuroprotective effects of compounds like EB-47.

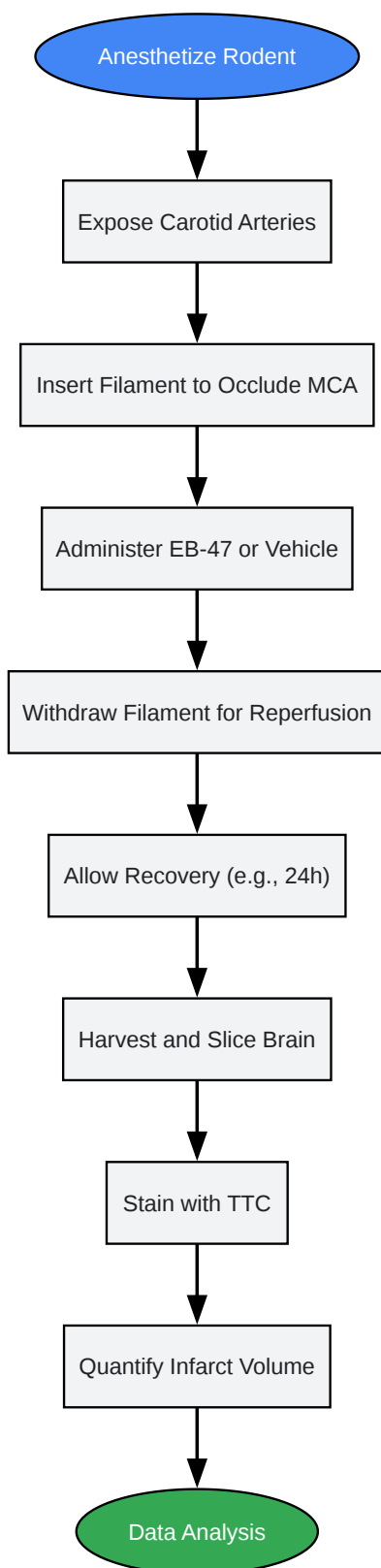
Materials:

- Anesthetized rat or mouse
- Surgical instruments
- Monofilament suture (e.g., nylon)
- Heating pad to maintain body temperature
- **EB-47 dihydrochloride** formulation for infusion
- TTC (2,3,5-triphenyltetrazolium chloride) for infarct staining

Procedure:

- Anesthetize the animal and make a midline cervical incision.

- Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the CCA proximally and the ECA distally.
- Introduce a monofilament suture into the ICA via an incision in the ECA stump.
- Advance the suture until it occludes the origin of the middle cerebral artery (MCA).
- Administer **EB-47 dihydrochloride** or vehicle control via a suitable route (e.g., intravenous infusion) at the specified dose (e.g., 10 mg/kg per hour).
- After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
- Allow the animal to recover for a set period (e.g., 24 hours).
- Sacrifice the animal and harvest the brain.
- Slice the brain into coronal sections and stain with TTC.
- Quantify the infarct volume by image analysis.



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Experimental workflow for the in vivo MCAO model.

Conclusion

EB-47 dihydrochloride is a valuable research tool for studying the roles of PARP1 and TNKS2 in various cellular processes, including DNA repair and Wnt signaling. Its potent and dual inhibitory activity makes it a compound of interest for further investigation in oncology and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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